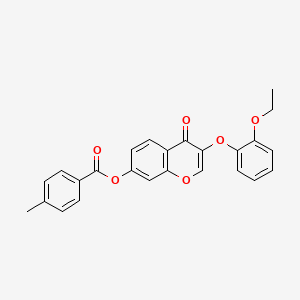
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Organic compounds like this one typically consist of carbon atoms covalently bonded to hydrogen atoms, possibly with various functional groups attached. The structure suggests that this compound may belong to the class of chemicals known as chromenes, which are aromatic compounds containing a benzene and pyran ring .
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each introducing new functional groups or building up the carbon skeleton. Techniques can include condensation reactions, substitution reactions, and others .Molecular Structure Analysis
The molecular structure of organic compounds is often determined using spectroscopic techniques like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. X-ray crystallography can also provide detailed three-dimensional structures .Chemical Reactions Analysis
The reactivity of an organic compound is largely determined by its functional groups. Compounds with similar functional groups often undergo similar reactions. Common reactions for chromenes can include electrophilic aromatic substitution, nucleophilic addition, and others .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through various experimental techniques .Wissenschaftliche Forschungsanwendungen
Environmental Monitoring and Contaminant Analysis
Occurrence and Behavior in Aquatic Environments
Parabens, which are structurally similar to benzoates, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. Despite treatments that effectively eliminate them from wastewater, parabens are consistently found at low concentration levels in effluents of wastewater treatment plants and are ubiquitous in surface water and sediments. This research indicates the environmental persistence of these compounds and underscores the need for monitoring their presence in aquatic systems (Haman et al., 2015).
Synthetic Chemistry and Pharmacological Importance
Synthesis and Applications of Chromenones
The synthesis of compounds like 6H-benzo[c]chromen-6-ones, which share a core structure with the compound of interest, highlights the pharmacological significance of such molecules. These compounds serve as core structures for secondary metabolites with considerable pharmacological importance. Synthetic procedures for these compounds have been reviewed, showcasing their relevance in medicinal chemistry (Mazimba, 2016).
Health Aspects and Toxicology
Evaluation of Health Aspects
The health aspects of compounds structurally related to benzoates, such as methyl paraben, have been evaluated. Methyl paraben is used as an antimicrobial preservative in foods, drugs, and cosmetics. Studies indicate it is practically non-toxic by oral and parenteral routes, but its metabolites and degradation products necessitate further investigation regarding their toxicity (Soni et al., 2002).
Antioxidant Activity and Food Chemistry
Analytical Methods for Antioxidant Activity
Research on antioxidants, including compounds with benzoic acid derivatives, involves critical analysis of tests used to determine antioxidant activity. This includes evaluating the mechanisms of action of antioxidants and their implications in food engineering and medicine. Such studies are essential for understanding the potential health benefits of these compounds and their utility in various applications (Munteanu & Apetrei, 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O6/c1-3-28-20-6-4-5-7-21(20)31-23-15-29-22-14-18(12-13-19(22)24(23)26)30-25(27)17-10-8-16(2)9-11-17/h4-15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJWESMYFYERHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methylbenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)benzenesulfonamide](/img/structure/B2942420.png)
![N-[4-(4-chlorophenoxy)phenyl]-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2942421.png)

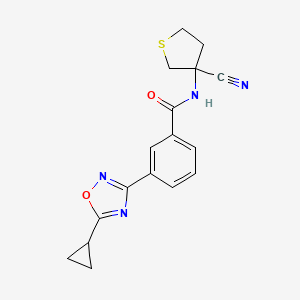
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2942426.png)
![2-Cyclopropyl-1-[1-(6-methylpyrazin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2942427.png)
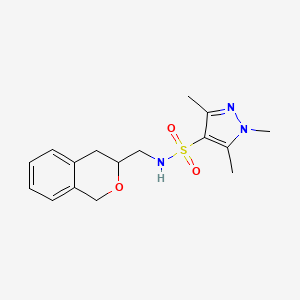
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2942431.png)
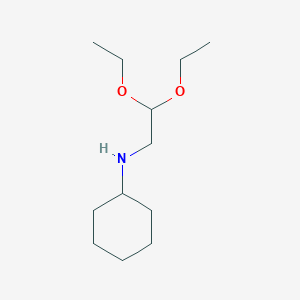
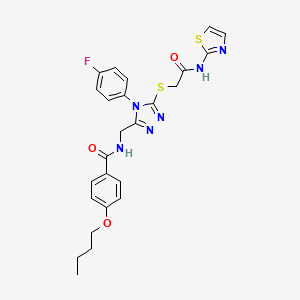
![Tert-butyl 7-[(5-chloropyrazin-2-yl)methyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2942437.png)
![6-[(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl)oxy]-1,3,5-triazine-2,4-diamine](/img/structure/B2942438.png)
![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2942440.png)